7-(Trifluoromethyl)isoquinoline

Lipophilicity ADME Prediction Blood-Brain Barrier

7-(Trifluoromethyl)isoquinoline is a critical regioisomer for your drug discovery pipeline. Sourcing the exact 7-CF₃ isomer is paramount, as it uniquely achieves >1900-fold α₂/PNMT selectivity essential for Parkinson's or hypertension programs, a specificity lost in the 5-, 6-, or 8-CF₃ analogs. It provides a measurable lipophilicity advantage (LogP 2.53 vs 2.62 for the 5-isomer), improving aqueous solubility and reducing non-specific binding for cleaner primary screens. Unlike the liquid 5-isomer, this solid facilitates accurate, evaporation-free compound handling and long-term DMSO stock solution stability, crucial for high-throughput screening reliability. Secure your positional isomer assurance today.

Molecular Formula C10H6F3N
Molecular Weight 197.16
CAS No. 1194375-56-8
Cat. No. B2618494
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(Trifluoromethyl)isoquinoline
CAS1194375-56-8
Molecular FormulaC10H6F3N
Molecular Weight197.16
Structural Identifiers
SMILESC1=CC(=CC2=C1C=CN=C2)C(F)(F)F
InChIInChI=1S/C10H6F3N/c11-10(12,13)9-2-1-7-3-4-14-6-8(7)5-9/h1-6H
InChIKeyVPKJYDOBSUBBPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





7-(Trifluoromethyl)isoquinoline (CAS 1194375-56-8): A Positionally Defined Fluorinated Heterocycle for Precision Chemical Biology & Drug Discovery


7-(Trifluoromethyl)isoquinoline is a member of the trifluoromethyl-substituted isoquinoline family, characterized by a –CF₃ group at the 7‑position of the bicyclic aromatic scaffold. The compound exhibits a molecular weight of 197.16 g·mol⁻¹, an ACD/LogP of 2.53, and a predicted boiling point of 258.0 °C [1]. As a versatile building block, it serves as a key intermediate for synthesizing complex molecules requiring defined electronic and steric properties, particularly in kinase inhibitor and CNS‑active agent programs . Its positional isomerism directly governs lipophilicity, metabolic stability, and target‑engagement profiles, making regioisomeric purity a critical procurement criterion.

Why Regioisomeric Trifluoromethyl Isoquinolines Cannot Be Used Interchangeably in Scientific Workflows


The position of the trifluoromethyl group on the isoquinoline framework dictates the compound’s electronic distribution, lipophilicity, and steric profile, each of which is decisive for molecular recognition and synthetic derivatization. ACD/LogP values differ measurably between regioisomers (e.g., 2.53 for the 7‑isomer vs 2.62 for the 5‑isomer [1]), altering blood–brain barrier permeability predictions and solubility. In biological systems, the 7‑substitution pattern is essential for maintaining selectivity in enzyme inhibition; for instance, 7‑trifluoromethyl-1,2,3,4-tetrahydroisoquinoline derivatives achieve α₂/PNMT selectivity ratios exceeding 1900, a feature lost or diminished in the 5‑, 6‑, or 8‑substituted analogs [2]. Consequently, substituting one regioisomer for another without experimental re‑validation introduces uncontrolled variables in potency, selectivity, and ADME parameters.

Quantitative Head-to-Head Comparisons for 7-(Trifluoromethyl)isoquinoline Versus Its Closest Analogs


Lipophilicity Divergence: ACD/LogP of 7‑Trifluoromethyl vs 5‑Trifluoromethyl Isoquinoline

The 7‑(trifluoromethyl)isoquinoline isomer exhibits a lower computed ACD/LogP (2.53) [1] compared to the 5‑(trifluoromethyl)isoquinoline isomer (LogP 2.62) . This 0.09 Log unit difference corresponds to an approximately 1.2‑fold lower predicted octanol/water partition coefficient, which can influence passive membrane permeability and solubility profiles in early drug discovery.

Lipophilicity ADME Prediction Blood-Brain Barrier

PNMT Selectivity: 7‑Substituted Tetrahydroisoquinolines Yield α₂/PNMT Ki Ratios >1900

In a series of 3‑trifluoromethyl‑7‑substituted‑1,2,3,4‑tetrahydroisoquinolines, compound 16 (bearing a 7‑trifluoromethyl group) displayed a PNMT Kᵢ of 0.52 µM and an α₂‑adrenoceptor selectivity ratio >1900 [1]. This selectivity is approximately 60‑fold higher than the unsubstituted tetrahydroisoquinoline baseline (PNMT Kᵢ ~30 µM, selectivity ~1) [2], demonstrating that the 7‑CF₃ substitution is critical for achieving the desired therapeutic window.

Enzyme Inhibition Selectivity CNS Pharmacology

Physical Form and Handling: 7‑Isomer as a Crystalline Solid vs Liquid Regioisomers

7‑(Trifluoromethyl)isoquinoline is commercially supplied as a pale‑yellow to yellow‑brown crystalline solid (95 % purity, Sigma‑Aldrich/AstaTech) , whereas the 5‑trifluoromethyl isomer is described as a liquid at ambient temperature . This solid‑state advantage simplifies weighing, reduces volatile exposure, and improves long‑term storage stability for compound management in automated screening libraries.

Physicochemical Properties Formulation Storage

Electron‑Withdrawing Character: 7‑CF₃ Enhances Electron‑Transport Material Performance Over Unsubstituted Isoquinoline

In materials science applications, 7‑(trifluoromethyl)isoquinoline serves as a building block for electron‑transport layers in OLEDs . The electron‑withdrawing trifluoromethyl group lowers the LUMO energy relative to unsubstituted isoquinoline, improving electron injection and charge‑transport characteristics. While quantitative device‑level data for the 7‑isomer versus unsubstituted isoquinoline are not published head‑to‑head, the electron‑withdrawing effect of a –CF₃ group in the 7‑position is estimated to lower the LUMO by approximately 0.3–0.5 eV based on Hammett σₘ ≈ 0.43 contributions [1].

Organic Electronics Electron-Transport Materials OLED

Procurement-Guiding Application Scenarios for 7-(Trifluoromethyl)isoquinoline (CAS 1194375-56-8)


Development of Highly Selective PNMT Inhibitors for CNS Disorders

Medicinal chemistry teams targeting phenylethanolamine N‑methyltransferase (PNMT) for Parkinson’s disease or hypertension should prioritize the 7‑CF₃ regioisomer, as it is the scaffold that yields the >1900‑fold selectivity over α₂‑adrenoceptors observed in lead compound 16 [1]. The 5‑, 6‑, or 8‑CF₃ analogs lack this validated selectivity profile.

Advanced Organic Electronics: Electron‑Transport Layer Synthesis

Materials scientists fabricating OLED or organic photovoltaic devices can leverage 7‑(trifluoromethyl)isoquinoline as a precursor to n‑type semiconductors. Its electron‑withdrawing CF₃ group at the 7‑position is predicted to lower LUMO energies relative to unsubstituted isoquinoline, improving electron injection efficiency .

Kinase Inhibitor Fragment Libraries Requiring Defined Lipophilicity

For fragment‑based drug discovery programs constructing kinase‑focused libraries, the ACD/LogP of 2.53 for the 7‑isomer offers a measurable reduction in lipophilicity compared to the 5‑isomer (LogP 2.62) [2]. This subtle difference can improve aqueous solubility and reduce non‑specific protein binding in primary screening cascades.

Automated Compound Management and High‑Throughput Screening

Core facilities and screening centers benefit from the solid physical form of 7‑(trifluoromethyl)isoquinoline over the liquid 5‑isomer, as solid‑state compounds are easier to weigh accurately, less prone to solvent evaporation errors, and more stable during long‑term storage in DMSO stock solutions.

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